Phytic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Food Additives

Methods of Application: Phytic acid is extracted from oilseeds, legumes, cereals, nuts, and pollen by acid solutions under heating and/or stirring and then purified.

Results or Outcomes: The use of phytic acid as a food additive has shown beneficial health and physiological effects due to its pronounced antioxidant activity and ability to chelate Fe3+ ions.

Antioxidant

Methods of Application: The antioxidant properties of phytic acid are utilized by extracting it from plant sources and incorporating it into various products.

Results or Outcomes: Phytic acid has shown beneficial health and physiological effects due to its pronounced antioxidant activity.

Preserving Agent

Methods of Application: Phytic acid is used as a preserving agent in various food products to extend their shelf life.

Results or Outcomes: The use of phytic acid as a preserving agent has been effective in maintaining the quality of food products.

Chelating Agent

Methods of Application: Phytic acid is used as a chelating agent to bind and remove heavy metals from various mediums.

Results or Outcomes: The use of phytic acid as a chelating agent has been effective in removing heavy metals.

Disease Prevention and Treatment

Methods of Application: Phytic acid is used in various health supplements and medications for its disease prevention and treatment properties.

Results or Outcomes: Studies have reported the effectiveness of phytic acid on disease prevention and treatment.

Inhibitor of Foodborne Pathogens

Methods of Application: Phytic acid is used in food safety applications to inhibit the growth of foodborne pathogens.

Results or Outcomes: Recent studies have suggested the efficacy of phytic acid as a foodborne pathogens inhibitor.

Waste Treatment

Methods of Application: Phytic acid is used in the treatment of heavy-metal-contaminated waste.

Results or Outcomes: The use of phytic acid in waste treatment has been effective in removing heavy metals.

Metal Coating

Methods of Application: Phytic acid is used to prevent rusting and corrosion in metal coating.

Results or Outcomes: The use of phytic acid in metal coating has been effective in preventing rusting and corrosion.

Flame-Retardant Properties

Methods of Application: Phytic acid is added as a bio-based component in fabrics to confer flame-retardant properties.

Results or Outcomes: The use of phytic acid has been effective in conferring flame-retardant properties.

Antimicrobial Effect

Methods of Application: Phytic acid is used in food safety applications for its antimicrobial effect.

Results or Outcomes: Different studies suggest that phytic acid may have an antimicrobial effect on food pathogens and natural spoilage fungi.

Neuroprotective Properties

Methods of Application: Phytic acid is used in health supplements for its neuroprotective properties.

Results or Outcomes: Research has shown that phytic acid may aid essential physiological functions and offer neuroprotective properties.

Prevention of Bone Mass Loss

Methods of Application: Phytic acid is used in health supplements for the prevention of bone mass loss.

Results or Outcomes: Research has shown that phytic acid may aid essential physiological functions and have the ability to prevent bone mass loss.

Medical Applications

Phytic acid has been used in various medical applications .

Methods of Application: Phytic acid is used in various health supplements and medications for its beneficial health effects.

Results or Outcomes: Studies have reported the effectiveness of phytic acid in various medical applications.

Dental Applications

Phytic acid has been used in dental applications .

Methods of Application: Phytic acid is used in various dental products for its beneficial effects.

Results or Outcomes: Research has shown that phytic acid may aid essential physiological functions in dentistry.

Nutritional Applications

Phytic acid has been used in nutritional applications .

Methods of Application: Phytic acid is used in various nutritional supplements for its beneficial health effects.

Results or Outcomes: Studies have reported the effectiveness of phytic acid in various nutritional applications.

Industrial Applications

Phytic acid has been used in industrial applications .

Methods of Application: Phytic acid is used in various industrial processes for its beneficial effects.

Results or Outcomes: Studies have reported the effectiveness of phytic acid in various industrial applications.

Pharmaceutical Applications

Phytic acid has been used in pharmaceutical applications .

Methods of Application: Phytic acid is used in various pharmaceutical products for its beneficial health effects.

Results or Outcomes: Studies have reported the effectiveness of phytic acid in various pharmaceutical applications.

Chemical Industry Applications

Phytic acid has been used in the chemical industry .

Methods of Application: Phytic acid is used in various chemical processes for its beneficial effects.

Results or Outcomes: Research has shown that phytic acid may aid essential physiological functions in the chemical industry.

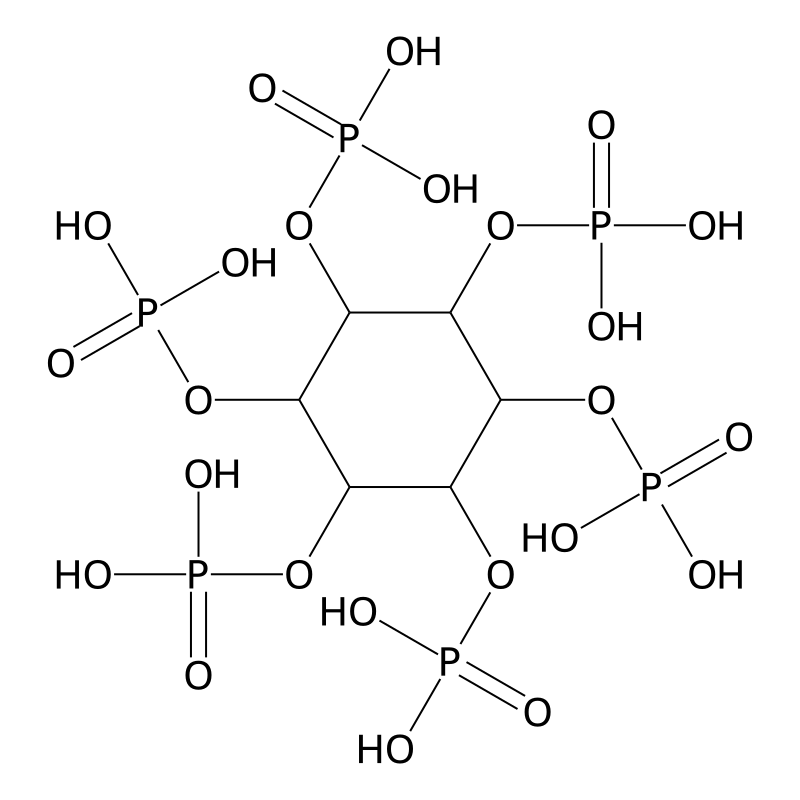

Phytic acid, chemically known as myo-inositol hexakisphosphate, is a naturally occurring compound found primarily in plant seeds, grains, legumes, and nuts. It serves as the primary storage form of phosphorus in these organisms, comprising 1-5% by weight in cereals and legumes and representing 50-85% of total phosphorus in plants . Structurally, phytic acid consists of six phosphate groups esterified to an inositol ring, which gives it unique properties as a chelator of metal ions such as calcium, iron, and zinc. At physiological pH, phytic acid exists predominantly as the phytate anion, which can bind to various minerals and proteins, influencing their bioavailability .

Phytic acid's primary biological function is phosphorus storage in plants. However, its ability to chelate minerals has a significant impact on human nutrition. When consumed, phytic acid can bind to minerals in the digestive tract, reducing their bioavailability (absorption) []. This can be a concern for individuals with marginal mineral deficiencies, particularly iron deficiency [].

However, recent research suggests a more nuanced picture. Phytic acid may also have some health benefits. Studies suggest it may act as an antioxidant and potentially have anti-cancer properties []. More research is needed to fully understand these potential benefits.

This reaction highlights how phytic acid can sequester essential minerals, forming insoluble complexes that reduce their bioavailability in the gastrointestinal tract . Additionally, phytic acid can be hydrolyzed enzymatically by phytases into lower inositol phosphates (e.g., myo-inositol pentakisphosphate) or non-enzymatically under certain conditions like heat or acidity .

Phytic acid exhibits a dual role in biological systems. On one hand, it acts as an anti-nutritional factor by inhibiting the absorption of essential minerals such as iron, zinc, and calcium due to its chelating properties . This effect can lead to mineral deficiencies over time, especially in populations relying heavily on grains and legumes for nutrition. On the other hand, phytic acid possesses antioxidant properties and may contribute positively to health by reducing oxidative stress and inflammation .

In plants, phytic acid serves several functions: it acts as a phosphorus reservoir during seed germination and provides energy and cations necessary for early growth stages . In mammalian cells, it is involved in various intracellular signaling pathways and may interact with specific proteins to modulate their activity .

Phytic acid is synthesized biologically within plant cells from glucose-derived inositol and inorganic phosphate. The biosynthetic pathway involves several enzymatic steps leading to the formation of myo-inositol hexakisphosphate from lower phosphorylated inositol derivatives .

In laboratory settings, phytic acid can be synthesized through chemical methods involving the phosphorylation of myo-inositol using phosphoric acid or other phosphate donors under controlled conditions. This synthetic route allows for the production of phytic acid for research and industrial applications.

Phytic acid has several applications across various fields:

- Food Industry: Used as a food preservative due to its antioxidant properties; it helps extend shelf life by preventing oxidative degradation of food products .

- Animal Nutrition: Phytase enzymes are added to animal feed to enhance phosphorus bioavailability by breaking down phytic acid into more absorbable forms .

- Pharmaceuticals: Investigated for potential health benefits including anti-cancer properties due to its ability to inhibit cell proliferation in certain cancer types .

- Agriculture: Utilized as a source of phosphorus in fertilizers; understanding its role in nutrient cycling can improve soil fertility management practices.

Numerous studies have focused on the interactions between phytic acid and dietary minerals. For instance:

- Phytic acid significantly reduces the absorption of iron and zinc from meals, forming insoluble complexes that are poorly absorbed in the intestine .

- Research indicates that combining high-phytate foods with vitamin C-rich foods can enhance iron absorption by counteracting the inhibitory effects of phytic acid .

- The effects of cooking methods (e.g., soaking, sprouting) on reducing phytic acid content have been well-documented; these methods promote the activity of endogenous phytases that degrade phytic acid into lower forms with reduced mineral-binding capacity .

Several compounds share structural or functional similarities with phytic acid. Here are some notable examples:

| Compound | Structure/Function | Unique Aspects |

|---|---|---|

| Myo-Inositol | A precursor to phytic acid; involved in signaling | Lacks phosphate groups; involved in cellular signaling pathways |

| Inositol Pentakisphosphate | A dephosphorylated form of phytic acid | Contains five phosphate groups; less potent at chelating minerals |

| Inositol Tetrakisphosphate | A further dephosphorylated form | Contains four phosphate groups; similar biological roles but less abundant |

| Inositol Triphosphate | A signaling molecule derived from dephosphorylation | Plays critical roles in cellular signaling pathways |

Phytic acid is unique due to its six phosphate groups that enable strong chelation capabilities with minerals, making it a significant factor in nutrition and food science.

Myo-Inositol Phosphorylation and Inositol Phosphate Kinase Activity

Phytic acid biosynthesis begins with the phosphorylation of myo-inositol, a six-carbon sugar alcohol. Two primary enzymatic systems drive this process:

- Lipid-Independent Pathway: Initiated by myo-inositol phosphate synthase (MIPS), which converts glucose-6-phosphate to myo-inositol-1-phosphate (Ins1P). Subsequent phosphorylation steps involve inositol phosphate kinases (IPKs), including IPK1, IPK2, and ITPKs, which sequentially add phosphate groups to form inositol pentakisphosphate (InsP5) and finally IP6.

- Lipid-Dependent Pathway: Involves phosphatidylinositol (PI) derivatives, where phospholipase C (PLC) cleaves PI to generate inositol 1,4,5-trisphosphate (Ins1,4,5P3), which is further phosphorylated to IP6.

Key Kinase Families:

- IPMK and ITPK: Multikinases capable of phosphorylating diverse inositol phosphate substrates.

- IPK1: Catalyzes the terminal phosphorylation of Ins1,3,4,5,6-pentakisphosphate to IP6 in maize.

- MIK: Encodes myo-inositol kinase, critical for recycling free myo-inositol into the biosynthetic pathway.

Lipid-Dependent vs. Lipid-Independent Synthesis Mechanisms

The lipid-independent pathway dominates in developing seeds, where MIPS and IPKs drive IP6 accumulation. In contrast, the lipid-dependent pathway is prominent in anthers and non-seed tissues, relying on PLC-mediated cleavage of PI.

Tissue-Specific Expression:

- Embryos: High expression of MIPS, IPK1, and ITPKs correlates with IP6 storage.

- Anthers: Upregulation of PLC and ITPKs suggests a secondary pathway for IP6 synthesis.

- Leaves: Limited IP6 accumulation due to low kinase activity.

Genetic Mutants:

- lpa3 (maize): Defective MIK leads to reduced IP6 and accumulation of Ins1,3,4,5,6-pentakisphosphate.

- atmrp5 (Arabidopsis): Disrupted ABC transporter causes >70% IP6 reduction and pleiotropic stress sensitivity.

Hormonal Regulation by Abscisic Acid and Gibberellins

Phytic acid accumulation is tightly regulated by plant hormones during seed development and germination:

- Abscisic Acid (ABA): Upregulates OsMIK, OsIPK1, and OsLPA1 in rice suspension cultures, enhancing IP6 synthesis.

- Gibberellins: Promote phytase activity during germination, degrading IP6 and releasing minerals.

Mechanistic Insights:

- ABA-induced PA synthesis involves PI-PLC activation and calcium signaling.

- Gibberellic acid (GA) enhances phytase expression, improving iron and zinc dialyzability in wheat.

| Hormone | Target Genes/Enzymes | Effect on PA |

|---|---|---|

| ABA | OsMIK, OsIPK1, OsLPA1 | ↑ IP6 synthesis |

| GA | Phytase, PI-PLC | ↓ IP6 degradation |

Phylogenetic Distribution of Phytic Acid Accumulation Across Angiosperms

Phytic acid accumulation patterns vary significantly across plant families:

- Cereals and Legumes: High PA content (60–90% seed P), driven by lipid-independent pathways.

- Brassicales: Lower PA in seeds due to alternative P storage forms.

Genetic Divergence:

Chelation Mechanisms for Divalent Cations (Fe²⁺, Zn²⁺, Ca²⁺)

Phytic acid’s six phosphate groups enable it to form stable complexes with divalent cations, effectively reducing their bioavailability. The chelation process is highly dependent on pH, metal-to-ligand molar ratios, and the ionic radius of the metal. For example, alkaline earth metals like calcium (Ca²⁺) bind to distinct phytate sites compared to transition metals such as iron (Fe²⁺) and zinc (Zn²⁺). At pH values above 5, phytic acid undergoes deprotonation, exposing negatively charged oxygen atoms that coordinate with metal ions [1] [2].

Transition metals like Fe²⁺ and Zn²⁺ exhibit stronger binding affinities due to their smaller ionic radii and higher charge densities. Studies using potentiometric titration reveal that Fe²⁺ forms insoluble phytate complexes at molar ratios exceeding 3:1 (phytate:Fe²⁺), precipitating as ferric phytate under neutral to alkaline conditions [1] [3]. Similarly, Zn²⁺ binding peaks at pH 6–7, with up to 4.8 moles of zinc chelated per mole of phytate [3]. In contrast, calcium interacts preferentially with phytate’s equatorial phosphate groups, forming soluble complexes at lower pH but precipitating as calcium phytate above pH 8 [2].

Table 1: Metal Binding Characteristics of Phytic Acid

| Metal Ion | Binding Site Preference | Optimal pH Range | Max Binding Capacity (moles/mol phytate) |

|---|---|---|---|

| Fe²⁺ | Axial phosphate groups | 5–7 | 4.5–5.0 |

| Zn²⁺ | Axial phosphate groups | 6–7 | 4.8 |

| Ca²⁺ | Equatorial phosphate | 7–8 | 6.0 |

The ionic radius of the metal also influences binding specificity. For instance, Cu(I) and Cu(II), despite differing charges, exhibit similar phytate affinities due to their nearly identical ionic radii (0.77 Å and 0.73 Å, respectively) [1]. This suggests that steric factors, rather than charge alone, govern phytate-metal interactions.

Inhibition of Non-Heme Iron Absorption in Monogastric Organisms

Phytic acid’s iron-chelating activity severely impairs non-heme iron absorption in monogastric organisms, including humans. In vitro studies using Caco-2 cell models demonstrate that phytic acid reduces ferrous iron (Fe²⁺) uptake by 55–73% at molar ratios ranging from 1:1 to 10:1 (phytate:Fe²⁺) [4]. This inhibition arises because Fe²⁺, the primary form absorbed via the divalent metal transporter 1 (DMT1), becomes sequestered in insoluble phytate complexes under intestinal pH conditions.

Table 2: Phytic Acid’s Dose-Dependent Inhibition of Fe²⁺ Uptake

| Phytate:Fe²⁺ Molar Ratio | Reduction in Fe²⁺ Uptake (%) |

|---|---|

| 1:1 | 55.8 |

| 3:1 | 72.3 |

| 5:1 | 73.3 |

| 10:1 | 73.3 |

Notably, phytic acid does not inhibit ferric iron (Fe³⁺) absorption, as Fe³⁺ requires reduction to Fe²⁺ prior to transport [4]. This dichotomy underscores the specificity of phytate’s interaction with the ferrous form. In vivo, even low phytate concentrations (e.g., 2–5% of dietary content) reduce iron absorption by 18–82%, depending on meal composition [4]. The formation of Fe²⁺-phytate precipitates in the duodenum further exacerbates this effect, rendering iron unavailable for mucosal uptake.

Synergistic Effects with Polyphenols on Protein Digestibility

Phytic acid exacerbates protein maldigestion by forming insoluble ternary complexes with proteins and polyphenols. In rice cultivars, phytic acid reduces in vitro protein digestibility by 17–41% through direct binding to lysine and arginine residues, which are critical for protease activity [5]. This interaction is amplified in the presence of polyphenols, which independently crosslink proteins via hydrogen bonding and hydrophobic interactions.

While the provided studies do not explicitly address polyphenol-phytate synergism, mechanistic insights suggest that phytic acid’s phosphate groups may stabilize polyphenol-protein complexes. For example, in pigmented rice varieties, phytic acid correlates weakly with antioxidant capacity (r = 0.27–0.40), implying concurrent interactions with phenolic compounds [5]. Such synergies likely reduce the accessibility of digestive enzymes to protein substrates, though further research is needed to elucidate specific molecular pathways.

Table 3: Correlation Between Phytic Acid and Nutrient Bioaccessibility

| Nutrient | Correlation Coefficient (vs. Phytic Acid) |

|---|---|

| Calcium | -0.60 |

| Iron | -0.40 |

| Zinc | -0.27 |

| Protein | 0.17 |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 193 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 155 of 193 companies with hazard statement code(s):;

H290 (32.9%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (63.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (88.39%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (11.61%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (62.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (10.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (36.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

17211-15-3

Wikipedia

Use Classification

General Manufacturing Information

Dates

2. Schlemmer U, Frølich W, Prieto RM, Grases F. Phytate in foods and significance for humans: food sources, intake, processing, bioavailability, protective role and analysis. Mol Nutr Food Res. 2009 Sep;53 Suppl 2:S330-75. doi: 10.1002/mnfr.200900099. PMID: 19774556.

3. Phillippy BQ, Bland JM, Evens TJ. Ion chromatography of phytate in roots and tubers. J Agric Food Chem. 2003 Jan 15;51(2):350-3. doi: 10.1021/jf025827m. PMID: 12517094.

4. Macfarlane BJ, Bezwoda WR, Bothwell TH, Baynes RD, Bothwell JE, MacPhail AP, Lamparelli RD, Mayet F. Inhibitory effect of nuts on iron absorption. Am J Clin Nutr. 1988 Feb;47(2):270-4. doi: 10.1093/ajcn/47.2.270. PMID: 3341259.

5. Seaman JC, Hutchison JM, Jackson BP, Vulava VM. In situ treatment of metals in contaminated soils with phytate. J Environ Qual. 2003 Jan-Feb;32(1):153-61. doi: 10.2134/jeq2003.1530. PMID: 12549554.